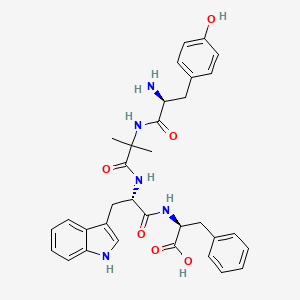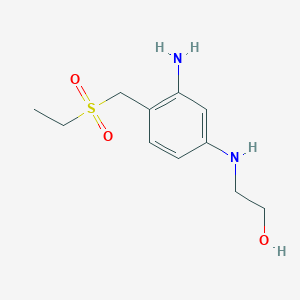
Dimethyl 3,6-difluorophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,6-difluorophthalate is an organic compound that belongs to the class of phthalate esters It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 6 positions, and two ester groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 3,6-difluorophthalate can be synthesized through the esterification of 3,6-difluorophthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally involve heating the mixture to reflux to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3,6-difluorophthalate undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: 3,6-difluorophthalic acid
Reduction: 3,6-difluorobenzyl alcohol
Substitution: Various substituted phthalates depending on the nucleophile used
Applications De Recherche Scientifique
Dimethyl 3,6-difluorophthalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used as a plasticizer in the production of flexible plastics and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism by which dimethyl 3,6-difluorophthalate exerts its effects involves the interaction of its ester groups with various enzymes and chemical reagents. The fluorine atoms can influence the reactivity of the compound by altering the electron density on the benzene ring, making it more or less reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl phthalate: Lacks the fluorine atoms and has different reactivity and applications.
Dimethyl 3,6-dihydrophthalate: Similar structure but lacks the fluorine atoms, leading to different chemical properties.
Dimethyl 2,5-difluorophthalate: Fluorine atoms are positioned differently, resulting in distinct reactivity.
Uniqueness
Dimethyl 3,6-difluorophthalate is unique due to the presence of fluorine atoms at the 3 and 6 positions, which significantly influence its chemical reactivity and potential applications. The fluorine atoms can enhance the compound’s stability and alter its interaction with other molecules, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H8F2O4 |
|---|---|
Poids moléculaire |
230.16 g/mol |
Nom IUPAC |
dimethyl 3,6-difluorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H8F2O4/c1-15-9(13)7-5(11)3-4-6(12)8(7)10(14)16-2/h3-4H,1-2H3 |
Clé InChI |
WBAGQPQTSZURHT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1C(=O)OC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate](/img/structure/B12822983.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)
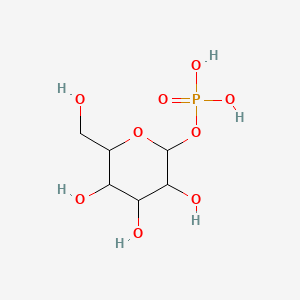
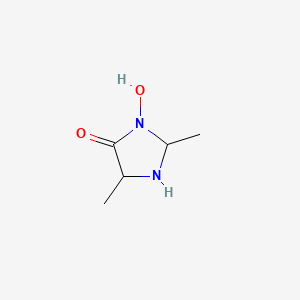

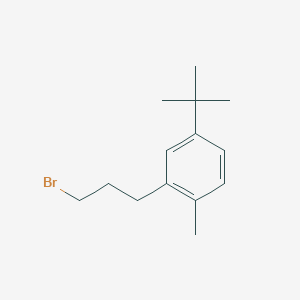
![N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12823041.png)
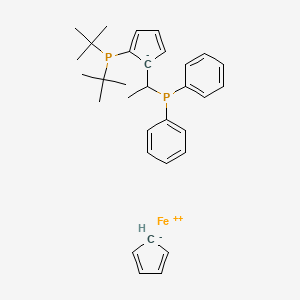
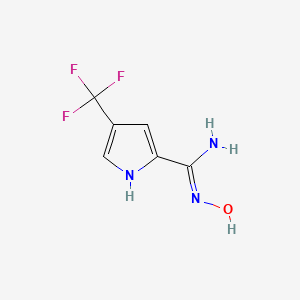
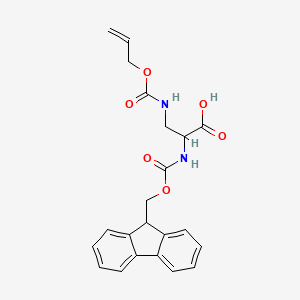

![12-Phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B12823057.png)
